6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one
Overview
Description
The compound “6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one” is an ATP-competitive dual BCR-ABL and Src kinase inhibitor . It has been found to be more potent than imatinib with inhibition of cancer growth in the low nanomolar range or even picomolar range in various biological systems .
Scientific Research Applications
Synthesis of New Derivatives
This compound is involved in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The cyclization involves an activated CH2 group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Antiproliferative Activity
Compounds of this class exhibit antiproliferative activity . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidines, including this compound, have shown antimicrobial activity .
Anti-inflammatory and Analgesic Activity
These compounds also exhibit anti-inflammatory and analgesic activities .
Hypotensive Activity
Pyrido[2,3-d]pyrimidines have been associated with hypotensive activity .
Antihistaminic Activity
This class of compounds has shown antihistaminic activities .
Tyrosine Kinase Inhibition
The compound is a cell-permeable, orally bioavailable, ATP-competitive, broad-spectrum tyrosine kinase inhibitor . It effectively blocks PDGF-, EGF-, and bFGF-stimulated receptor phosphorylations .
Threonine Tyrosine Kinase (TTK) Inhibition
A series of pyrido[2,3-d]pyrimidin-7(8H)-ones were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors .
Safety And Hazards
properties
IUPAC Name |
6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfonylpyrido[2,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O3S/c1-20-13-8(7-18-15(19-13)24(2,22)23)6-9(14(20)21)12-10(16)4-3-5-11(12)17/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXFUKYQHVBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442286 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
CAS RN |
185039-48-9 | |
Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20442286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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